molecular formula C10H11N5OS B13099138 N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-pyrazinecarboxamide

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-pyrazinecarboxamide

Cat. No.: B13099138
M. Wt: 249.29 g/mol
InChI Key: WBNIMJAGOGHDEB-UHFFFAOYSA-N
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Description

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-amine with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine or thiadiazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide
  • N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide

Uniqueness

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide stands out due to its unique combination of the thiadiazole and pyrazine rings, which confer distinct chemical and biological properties. This combination enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H11N5OS

Molecular Weight

249.29 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C10H11N5OS/c1-6(2)9-14-15-10(17-9)13-8(16)7-5-11-3-4-12-7/h3-6H,1-2H3,(H,13,15,16)

InChI Key

WBNIMJAGOGHDEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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